molecular formula C27H30ClFN4O4 B4211298 Tert-butyl 4-[3-[(2-chloro-5-methoxyphenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate

Tert-butyl 4-[3-[(2-chloro-5-methoxyphenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate

Cat. No.: B4211298
M. Wt: 529.0 g/mol
InChI Key: RBUCHGGFJRRFIB-UHFFFAOYSA-N
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Description

tert-Butyl 4-[3-{[(2-chloro-5-methoxyphenyl)amino]carbonyl}-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-piperidinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and several functional groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of Tert-butyl 4-[3-[(2-chloro-5-methoxyphenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the piperidine and tert-butyl groups. Common synthetic routes may involve the use of reagents such as hydrazine, substituted anilines, and various coupling agents. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy and amino groups allows for potential oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings and functional groups can participate in substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

Scientific Research Applications

tert-Butyl 4-[3-{[(2-chloro-5-methoxyphenyl)amino]carbonyl}-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-piperidinecarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Tert-butyl 4-[3-[(2-chloro-5-methoxyphenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and piperidine-containing molecules. Compared to these, Tert-butyl 4-[3-[(2-chloro-5-methoxyphenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 4-[3-[(2-chloro-5-methoxyphenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClFN4O4/c1-27(2,3)37-26(35)32-13-11-17(12-14-32)21-16-33(19-7-5-18(29)6-8-19)31-24(21)25(34)30-23-15-20(36-4)9-10-22(23)28/h5-10,15-17H,11-14H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUCHGGFJRRFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN(N=C2C(=O)NC3=C(C=CC(=C3)OC)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[3-[(2-chloro-5-methoxyphenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[3-[(2-chloro-5-methoxyphenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-[3-[(2-chloro-5-methoxyphenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-[3-[(2-chloro-5-methoxyphenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-[3-[(2-chloro-5-methoxyphenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-[3-[(2-chloro-5-methoxyphenyl)carbamoyl]-1-(4-fluorophenyl)pyrazol-4-yl]piperidine-1-carboxylate

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